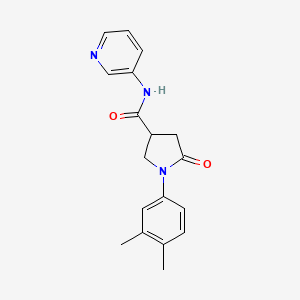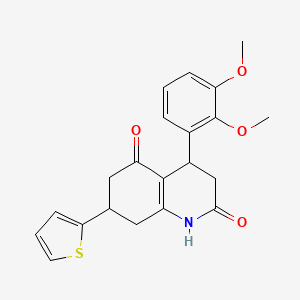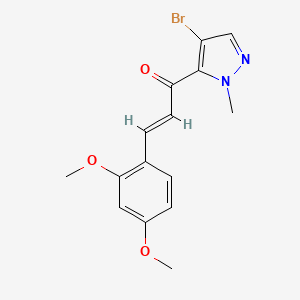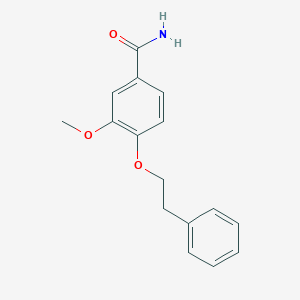
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolidine ring, a pyridine moiety, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Pyridine Moiety: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This is typically achieved through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine or phenyl rings, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine moieties may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a pyridine moiety at a different position, which may affect its reactivity and binding properties.
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide: Another structural isomer with potential differences in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical behavior and interactions with biological targets.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-5-6-16(8-13(12)2)21-11-14(9-17(21)22)18(23)20-15-4-3-7-19-10-15/h3-8,10,14H,9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDCSVVOHPAOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(aminosulfonyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]butanamide](/img/structure/B5485137.png)
![4-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5485157.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485176.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5485184.png)
![6-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5485189.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5485196.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485201.png)

![2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485211.png)
![(3S,5R)-1-[(4,5-dimethylfuran-2-yl)methyl]-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid](/img/structure/B5485221.png)
![(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5485233.png)
![N~1~-methyl-N~2~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5485252.png)


